

A Comprehensive Technical Guide to the Synthesis and Characterization of Sitafloxacind4

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Compound of Interest		
Compound Name:	Sitafloxacin-d4	
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Abstract

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains[1][2]. Stable isotope-labeled internal standards are critical for the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices during pharmacokinetic and bioequivalence studies. **Sitafloxacin-d4**, the deuterium-labeled analog of Sitafloxacin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods[3]. This guide provides a detailed overview of the proposed synthesis and established characterization of **Sitafloxacin-d4**, offering valuable protocols and data for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Proposed Synthesis of Sitafloxacin-d4

While the exact synthetic route for commercially available **Sitafloxacin-d4** is proprietary, a plausible pathway can be constructed based on the known synthesis of Sitafloxacin and the structure of the deuterated molecule[4][5]. The molecular formula of **Sitafloxacin-d4** is C₁₉H₁₄D₄ClF₂N₃O₃, indicating the four deuterium atoms are located on the 5-azaspiro[3] [5]heptan-7-amine side chain[5][6]. The synthesis, therefore, requires the preparation of a deuterated version of this key intermediate.

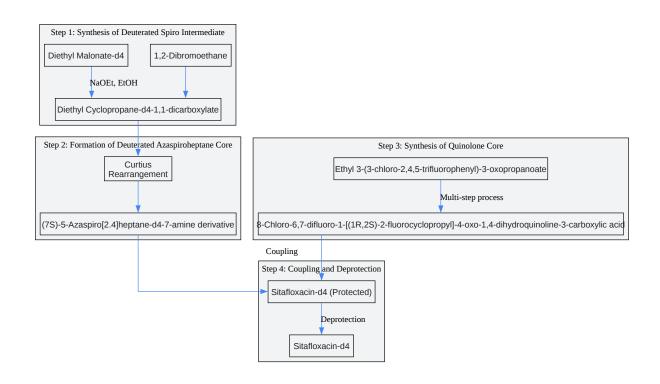


The general synthesis of Sitafloxacin involves coupling the quinolone core with the 5-azaspiro[3][5]heptan-7-amine side chain[4][7]. The proposed strategy introduces deuterium at an early stage during the formation of this spirocyclic amine.

Proposed Synthetic Workflow

The following workflow outlines a potential multi-step synthesis to achieve deuteration on the spirocyclic moiety, which is then coupled to the fluoroquinolone core.





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Caption: Proposed synthetic workflow for **Sitafloxacin-d4**.



Experimental Protocols (Proposed)

The following protocols are adapted from established methods for the synthesis of unlabeled Sitafloxacin and its intermediates[4][8].

Step 1: Synthesis of (7S)-7-(tert-butoxycarbonylamino)-5-azaspiro[2.4]heptane-d4 This key step requires a deuterated starting material, such as diethyl malonate-d4.

- Alkylation: React diethyl malonate-d4 with 1,2-dibromoethane in the presence of a strong base (e.g., sodium ethoxide) to form the deuterated cyclopropane ring intermediate, diethyl cyclopropane-d4-1,1-dicarboxylate.
- Hydrolysis and Curtius Rearrangement: The resulting diester is hydrolyzed to the dicarboxylic acid, which then undergoes a Curtius rearrangement to yield the corresponding diamine.
- Cyclization and Protection: The diamine is treated to form the spirocyclic amine, which is subsequently protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield the key deuterated intermediate.

Step 2: Synthesis of the Quinolone Core This follows the well-established route for the non-deuterated parent drug[4].

- Condensation: React ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorocyclopropane amine.
- Cyclization: The resulting acrylate derivative is cyclized in the presence of a base like sodium hydride (NaH) to form the quinolone ring system.
- Hydrolysis: The ester is hydrolyzed using hydrochloric acid to yield the carboxylic acid core:
 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[4].

Step 3: Coupling and Deprotection

 Coupling Reaction: The deuterated intermediate from Step 1 is coupled with the quinolone core from Step 2 in a suitable solvent like acetonitrile.



- Deprotection: The protecting group (e.g., Boc) is removed from the coupled product using a strong acid, such as trifluoroacetic acid, to yield the final **Sitafloxacin-d4** product[9].
- Purification: The final compound is purified by recrystallization from a solvent system like ethanol and aqueous ammonia to yield the desired product[4].

Summary of Synthetic Steps and Expected Yields

The following table summarizes the key transformations and expected yields, based on the synthesis of unlabeled Sitafloxacin[4].

Step	Transformation	Key Reagents	Expected Yield (%)
1	Formation of Quinolone Core	NaH, Dioxane	~78%
2	Hydrolysis of Quinolone Ester	HCl, Acetic Acid	Not specified
3	Coupling with Spiro Amine	Acetonitrile, Reflux	~77%
4	Deprotection	Trifluoroacetic Acid	~86%
-	Overall Conversion	-	~52-65%[4][7]

Characterization of Sitafloxacin-d4

Characterization is essential to confirm the identity, purity, and isotopic enrichment of **Sitafloxacin-d4**. The primary use of this molecule is as an internal standard in LC-MS/MS assays[3].

Physicochemical Properties

The fundamental properties of **Sitafloxacin-d4** are summarized below.



Property	Value	Reference
Molecular Formula	C19H14D4CIF2N3O3	[5][6]
Molecular Weight	413.84 g/mol	[5][6]
Unlabeled CAS	127254-12-0	[5][6]

Mass Spectrometry

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive method for the characterization and utilization of **Sitafloxacin-d4**.

Experimental Protocol: Bioanalytical Method using LC-MS/MS[3] This protocol describes the use of **Sitafloxacin-d4** as an internal standard for the quantification of Sitafloxacin in human plasma.

- Sample Preparation: Plasma samples are prepared using protein precipitation.
- Chromatography:
 - System: Shimadzu liquid chromatography pump.
 - Column: Ultimate XB-C18 (3 μm, 2.1 × 50 mm).
 - Column Temperature: 40°C.
 - Mobile Phase A: Water with 10.0 mmol/L NH₄Ac and 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Flow Rate: 0.5 mL/min.
- Mass Spectrometry:
 - System: Triple Quad 6500+ mass spectrometer.
 - Ionization: Positive ion electrospray ionization (ESI+).



Mode: Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters[3]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Sitafloxacin	410.1	392.2
Sitafloxacin-d4 (IS)	416.2	398.2

Analytical Method Performance[3]

Parameter	Result
Extraction Efficiency	87.1% - 95.4%
Intra-assay Precision	2.9% - 3.7%

Characterization Workflow for Bioanalysis

The following diagram illustrates the workflow for quantifying Sitafloxacin using **Sitafloxacin-d4** as an internal standard.



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Caption: Bioanalytical workflow using Sitafloxacin-d4.

Other Spectroscopic Techniques

While specific data for **Sitafloxacin-d4** is not publicly available, the characterization of its non-deuterated counterpart by NMR and IR spectroscopy provides a basis for expected results[4]



[7].

- ¹H NMR: The proton NMR spectrum of **Sitafloxacin-d4** is expected to be nearly identical to that of Sitafloxacin, with the key difference being the absence of signals corresponding to the deuterated positions on the spiro-heptane ring.
- ¹³C NMR: The carbon NMR spectrum should be very similar to the unlabeled standard, although signals for deuterated carbons may show splitting due to C-D coupling or be broadened.
- IR Spectroscopy: The IR spectrum is expected to show C-D stretching vibrations, typically in the 2100-2250 cm⁻¹ region, which are absent in the unlabeled Sitafloxacin spectrum.

Conclusion

Sitafloxacin-d4 is an indispensable tool for the robust bioanalysis of Sitafloxacin. This guide outlines a proposed synthetic route based on established chemical principles and details the validated LC-MS/MS characterization methods. The provided protocols, data tables, and workflows offer a comprehensive technical resource for professionals engaged in the development and analysis of this important fluoroquinolone antibiotic.

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